molecular formula C9H9N3O3 B1296770 1-(4-Nitrophenyl)imidazolidin-2-one CAS No. 89518-83-2

1-(4-Nitrophenyl)imidazolidin-2-one

Cat. No.: B1296770
CAS No.: 89518-83-2
M. Wt: 207.19 g/mol
InChI Key: CNNYHMFUBSCGKA-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)imidazolidin-2-one is a heterocyclic organic compound with the molecular formula C9H9N3O3. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)imidazolidin-2-one typically involves the condensation reaction of 1,2-diamines with aldehydes . One common method includes the use of tetramethylphenylguanidine (PhTMG) as a basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator . The reaction is carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial production methods often involve catalytic strategies to access imidazolidin-2-one derivatives. These methods include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Chemical Reactions Analysis

1-(4-Nitrophenyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosgene, tertiary amines, and diphenylphosphoryl azide .

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted imidazolidinones, while reduction can produce amine-substituted derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)imidazolidin-2-one has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.

    Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

1-(4-Nitrophenyl)imidazolidin-2-one can be compared with other similar compounds such as 2-imidazolidinone and benzimidazolidin-2-one . While all these compounds share a common imidazolidinone core, this compound is unique due to its nitro-substituted phenyl group, which imparts distinct chemical and biological properties .

Similar compounds include:

    2-Imidazolidinone: A simpler analog without the nitro-substituted phenyl group.

    Benzimidazolidin-2-one: Contains a fused benzene ring, offering different reactivity and applications.

Properties

IUPAC Name

1-(4-nitrophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNYHMFUBSCGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312532
Record name 1-(4-nitrophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89518-83-2
Record name 89518-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-nitrophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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